molecular formula C6H11ClN4 B2808363 [1-(1,2,4-Triazol-1-yl)cyclopropyl]methanamine;hydrochloride CAS No. 2260937-25-3

[1-(1,2,4-Triazol-1-yl)cyclopropyl]methanamine;hydrochloride

Cat. No.: B2808363
CAS No.: 2260937-25-3
M. Wt: 174.63
InChI Key: VUYSODMEGZJTEC-UHFFFAOYSA-N
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Description

(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hydrochloride is a chemical compound that features a triazole ring attached to a cyclopropyl group, which is further connected to a methanamine group

Mechanism of Action

Target of Action

Compounds with a 1,2,4-triazole ring structure have been reported to interact with various biological targets, including enzymes like aromatase . These targets play crucial roles in various biochemical pathways, contributing to the compound’s pharmacological effects.

Mode of Action

1,2,4-triazole derivatives have been reported to exhibit promising cytotoxic activity against certain cancer cell lines . This suggests that these compounds may interact with their targets, leading to changes that inhibit the growth and proliferation of cancer cells.

Biochemical Pathways

1,2,4-triazole derivatives have been associated with anticancer activity, suggesting that they may affect pathways related to cell growth and proliferation .

Result of Action

Given the reported cytotoxic activity of 1,2,4-triazole derivatives against certain cancer cell lines , it can be inferred that these compounds may induce cell death or inhibit cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hydrochloride typically involves the nucleophilic substitution of a cyclopropyl halide with a triazole derivative. One common method involves reacting 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a catalyst like PEG-1000 at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hydrochloride is unique due to its specific triazole substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-(1,2,4-triazol-1-yl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c7-3-6(1-2-6)10-5-8-4-9-10;/h4-5H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYSODMEGZJTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)N2C=NC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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